1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde
Description
Overview of Pyrazole (B372694) Core Structure in Organic Synthesis
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. nih.govwikipedia.org This unique structural feature imparts a distinct electronic character, making the pyrazole ring a valuable building block in organic synthesis. nih.gov The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for a range of chemical transformations, including electrophilic substitution, nucleophilic substitution, and N-alkylation. chemicalbook.com The versatility of the pyrazole core is further demonstrated by its presence in numerous commercially significant compounds, including pharmaceuticals like the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The synthesis of the pyrazole ring itself is well-established, with methods such as the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), being a classic example. slideshare.netorganic-chemistry.org
Academic Relevance of Halogenated Pyrazoles in Chemical Research
The introduction of halogen atoms onto the pyrazole ring significantly enhances its synthetic utility and biological relevance. Halogenated pyrazoles serve as versatile intermediates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at specific positions of the pyrazole core. arkat-usa.org This functionalization is crucial for the development of new compounds with tailored properties. The iodine substituent, in particular, is highly valued for its reactivity in these transformations. Research into halogenated pyrazoles has led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comevitachem.com
Positioning of 1-Ethyl-3-iodo-1H-pyrazole-5-carbaldehyde within Contemporary Pyrazole Research
This compound is a trifunctionalized pyrazole derivative that embodies the synthetic potential of this class of compounds. It features an N-ethyl group, an iodine atom at the 3-position, and a carbaldehyde (aldehyde) group at the 5-position. Each of these functional groups offers a handle for further chemical modification. The N-ethyl group modulates the compound's solubility and electronic properties. The iodine atom at the 3-position is a prime site for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkynyl groups. The carbaldehyde group at the 5-position is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions to form imines, oximes, and other derivatives. bohrium.comresearchgate.net This combination of functionalities makes this compound a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C6H7IN2O |
| IUPAC Name | This compound |
| Molecular Weight | 250.04 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound can be envisioned through a multi-step sequence starting from simpler pyrazole precursors. A plausible synthetic strategy would involve the N-ethylation of a pre-functionalized pyrazole, followed by iodination and formylation. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds like pyrazoles. umich.edu
The reactivity of this compound is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition and condensation reactions. The iodine atom is susceptible to replacement via nucleophilic aromatic substitution or can participate in transition-metal-catalyzed cross-coupling reactions. The pyrazole ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new incoming group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-iodopyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNQOCXXYKCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Ethyl 3 Iodo 1h Pyrazole 5 Carbaldehyde
Reactivity of the Iodo Substituent at Position 3
The carbon-iodine bond at the C3 position of the pyrazole (B372694) ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the pyrazole ring and the good leaving group ability of iodide make this position susceptible to a variety of reactions, particularly those involving organometallic reagents and transition metal catalysis.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi)
The iodo group at position 3 is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.
Sonogashira Coupling: This reaction is widely used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For 3-iodopyrazole derivatives, the Sonogashira reaction is a well-established transformation. arkat-usa.orgresearchgate.net It is typically carried out using a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et3N). arkat-usa.orgtandfonline.com Research has shown that N-protected 3-iodo-1H-pyrazoles successfully undergo coupling with terminal alkynes like phenylacetylene (B144264) to produce the corresponding 3-alkynylpyrazoles in high yields. researchgate.net The reaction's success often hinges on the protection of the pyrazole nitrogen, as the unprotected NH group can interfere with the catalytic cycle. arkat-usa.org Electron-withdrawing groups on the pyrazole ring, such as a carbaldehyde, can influence the reaction efficiency. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Ref |
| N-EtOEt-3-iodo-1H-pyrazole-5-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | N-EtOEt-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde | 80 | researchgate.net |
| N-EtOEt-4-bromo-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | N-EtOEt-4-bromo-3-(phenylethynyl)-1H-pyrazole | 64 | researchgate.net |
| N-Boc-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | N-Boc-3-(phenylethynyl)-1H-pyrazole | 65 | researchgate.net |
Suzuki Coupling: The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, pairing an organoboron species with an organic halide. This method has been applied to various brominated and chlorinated pyrazoles, often requiring specific palladium catalysts and ligands like SPhos or XPhos to achieve good yields, particularly with unprotected N-H pyrazoles. nih.gov While specific examples for 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde are not extensively documented, the general reactivity of iodopyrazoles suggests its viability in such reactions. rsc.org The reaction of 1-aryl-3-CF3-4-iodopyrazoles with phenylboronic acid using a Pd(PPh3)4 catalyst demonstrates the feasibility of this transformation on the iodopyrazole core. rsc.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org Although a powerful tool, its specific application to this compound is not as commonly reported as Sonogashira or Suzuki couplings in the available literature. However, the general principles of palladium-catalyzed cross-coupling suggest that organozinc reagents could effectively couple at the C3-iodo position under appropriate conditions. organic-chemistry.org
Reactivity with Organometallic Reagents (e.g., Grignard Reagents, Lithium Organic Compounds)
The iodo substituent can be exchanged with a metal through reaction with highly reactive organometallic reagents, creating a nucleophilic carbon center on the pyrazole ring that can react with various electrophiles.
Grignard Reagents: The reaction of 3-iodopyrazole derivatives with Grignard reagents can lead to halogen-metal exchange. For instance, treating 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with isopropylmagnesium bromide/lithium bromide (i-PrMgBr/LiBr) has been shown to generate the corresponding pyrazol-3-yl Grignard reagent. researchgate.net This intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a carbaldehyde group, although conversions can be modest. researchgate.net This reactivity highlights a pathway to functionalize the C3 position. arkat-usa.orgresearchgate.net
| Reactant | Grignard Reagent | Conditions | Outcome | Conversion/Yield (%) | Ref |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | EtMgBr | THF | No reaction | 0 | researchgate.net |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | i-PrMgBr/LiBr | THF, 0-5°C, then DMF | Halogen-metal exchange followed by formylation | 25% (19% isolated yield) | researchgate.net |
Lithium Organic Compounds: Organolithium reagents, such as n-butyllithium (n-BuLi), are also effective for halogen-lithium exchange at the C3 position of iodopyrazoles. This transmetalation is typically fast and efficient, creating a highly reactive pyrazol-3-yllithium species. arkat-usa.org This intermediate can then be quenched with a variety of electrophiles. Alternatively, directed ortho-metalation can occur where a strong base like lithium diisopropylamide (LDA) removes a proton from a position adjacent to a directing group. arkat-usa.org For 1-aryl-3-CF3-pyrazoles, treatment with n-BuLi selectively deprotonates at the C5 position, but in the case of 3-iodopyrazoles, halogen-metal exchange is a competing and often favored pathway. rsc.org
Other Halogen Exchange and Substitution Reactions
Beyond metal-catalyzed reactions, the iodo group can potentially undergo other substitution transformations.
Halogen Exchange Reactions: The Finkelstein reaction, a classic method for halogen exchange, could theoretically be applied to replace the iodo group with another halogen (e.g., chloro, bromo, or fluoro) using an appropriate metal salt. manac-inc.co.jpmanac-inc.co.jp However, such transformations are less common for aryl iodides compared to alkyl iodides and often require specific conditions to proceed effectively.
Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring itself is electron-rich, which generally disfavors nucleophilic aromatic substitution. However, the presence of a strong electron-withdrawing group, such as the carbaldehyde at the C5 position, can activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In this compound, the aldehyde is meta to the iodo group, providing less activation than an ortho or para relationship would. Nevertheless, under forcing conditions with strong nucleophiles, SNAr reactions may be possible, displacing the iodide. wikipedia.org
Reactivity of the Carbaldehyde Moiety at Position 5
The aldehyde functional group at the C5 position is a versatile electrophilic center, readily participating in a wide array of nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions (e.g., Amidation, Thioamidation)
While direct conversion of an aldehyde to an amide or thioamide is not a single-step process, the aldehyde serves as a key precursor for these functional groups through multi-component or oxidative reactions.
Thioamidation: A modern, metal-free, one-pot reaction has been developed for the synthesis of pyrazole-tethered thioamides directly from pyrazole carbaldehydes. beilstein-journals.orgbeilstein-archives.org This three-component reaction involves the pyrazole carbaldehyde, a secondary amine (like morpholine (B109124) or piperidine), and elemental sulfur. beilstein-journals.org The process is efficient and demonstrates that pyrazole-5-carbaldehydes are reactive substrates for this transformation, leading to the formation of pyrazole-5-carbothioamides in good yields. beilstein-journals.orgbeilstein-archives.org
Amidation: The aldehyde can be converted to an amide via oxidative amidation. One reported method involves the reaction of pyrazole carbaldehydes with 2-aminopyridines using hydrogen peroxide as an oxidant to form pyrazole-linked amide conjugates. beilstein-journals.orgbeilstein-archives.org Another pathway, though not a direct addition, would involve the oxidation of the carbaldehyde to the corresponding carboxylic acid, followed by a standard amide coupling reaction using a condensing agent like DCC. mdpi.com
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The carbaldehyde group readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing nitrogen and oxygen, to form new C=N and C-O bonds. These reactions are fundamental transformations of aldehydes.
Reactions with Nitrogen Nucleophiles:
Oxime Formation: Pyrazole carbaldehydes react with hydroxylamine (B1172632) (NH2OH) to form the corresponding pyrazole aldoximes. umich.edu This is a standard reaction for aldehydes and has been demonstrated on various pyrazole-4-carbaldehyde systems, yielding stable oxime products. mdpi.comnih.gov
Hydrazone Formation: The condensation of pyrazole carbaldehydes with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) yields hydrazones. wikipedia.orgresearchgate.net This reaction is often used to synthesize new heterocyclic systems or biologically active molecules. derpharmachemica.comacs.org
Imine (Schiff Base) Formation: Reaction with primary amines leads to the formation of imines. This transformation is a key step in the synthesis of more complex pyrazole derivatives.
Reactions with Oxygen Nucleophiles:
Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the carbaldehyde can be converted to the corresponding acetal. This reaction is often used as a method to protect the aldehyde group during subsequent chemical transformations on other parts of the molecule. The formation of a pyrazole C-5 acetal from a pyrazole-5-carbaldehyde has been documented as a key step in the synthesis of pyrazole-containing cyclopropanes. researchgate.net
| Nucleophile | Reagent | Product Type | Ref |
| Secondary Amine / Sulfur | Morpholine, S₈ | Thioamide | beilstein-journals.org |
| Amine / Oxidant | 2-Aminopyridine, H₂O₂ | Amide | beilstein-journals.org |
| Hydroxylamine | NH₂OH·HCl | Oxime | umich.edumdpi.com |
| Hydrazine derivative | Hydrazine hydrate (B1144303) | Hydrazone | wikipedia.orgderpharmachemica.com |
| Alcohol / Acid | Methanol, TsOH | Acetal | researchgate.net |
Selective Oxidation and Reduction Pathways
The aldehyde functional group at the C5 position is a primary site for selective oxidation and reduction reactions. The challenge in these transformations lies in achieving selectivity without affecting the sensitive carbon-iodine bond or the pyrazole ring itself.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). However, care must be taken as these strong oxidants could potentially interact with the iodine substituent. A milder and often more selective method involves the use of manganese dioxide (MnO₂), which is known to oxidize pyrazolyl methanols to their corresponding aldehydes without over-oxidation to the carboxylic acid. researchgate.net This suggests that controlled oxidation of the aldehyde group is feasible.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically mild enough to selectively reduce the aldehyde without cleaving the C-I bond. For the reduction of related pyrazole esters to alcohols, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) have been employed successfully. researchgate.net The choice of reagent is critical to ensure the integrity of the iodide substituent.
| Transformation | Product | Reagents |
| Selective Oxidation | 1-Ethyl-3-iodo-1H-pyrazole-5-carboxylic acid | Mild Oxidizing Agents (e.g., MnO₂) |
| Selective Reduction | (1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol | Mild Reducing Agents (e.g., NaBH₄) |
Reactivity of the Pyrazole Ring System
The pyrazole core of this compound exhibits reactivity patterns characteristic of aromatic heterocyclic systems, including electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich and sterically accessible site, provided it is unsubstituted. arkat-usa.org In the case of this compound, the C4 position is vacant and thus represents the primary site for electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a bromine or chlorine atom at the C4 position. For instance, the bromination of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate demonstrates the susceptibility of the pyrazole ring to electrophilic halogenation. doi.org
Nitration and Sulfonation: While less common for this specific substrate, reactions with nitrating or sulfonating agents could potentially functionalize the C4 position under carefully controlled conditions.
The general mechanism involves the attack of an electrophile by the π-electron system of the pyrazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.
The carbon-iodine bond at the C3 position is the most significant site for nucleophilic attack and functionalization, primarily through metal-catalyzed cross-coupling reactions rather than direct nucleophilic aromatic substitution (SNAr). The electron-rich nature of the pyrazole ring generally disfavors classical SNAr unless activated by strong electron-withdrawing groups, such as a nitro group. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed reactions, making it an excellent handle for introducing molecular complexity. The Sonogashira coupling is a prominent example, used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst and a copper(I) cocatalyst under mild, basic conditions. arkat-usa.orgwikipedia.orgresearchgate.net Derivatives of 3-iodo-1H-pyrazole have been successfully used in Sonogashira reactions to synthesize various substituted pyrazoles. arkat-usa.orgresearchgate.net The reactivity order for halogens in these couplings is I > Br >> Cl, making the 3-iodo substituent an ideal leaving group. researchgate.net
| Reaction Type | Description | Key Reagents | Product Type |
| Sonogashira Coupling | Forms a C-C bond between the pyrazole C3 and a terminal alkyne. | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) cocatalyst, Amine base | 3-Alkynyl-1-ethyl-1H-pyrazole-5-carbaldehyde |
Direct oxidative functionalization of C-H bonds on the pyrazole ring is a modern strategy for derivatization that avoids pre-functionalization steps. While specific examples for this compound are not extensively documented, research on related pyrazole systems provides insight into potential pathways. For example, oxidative dehydrogenative coupling reactions have been developed for pyrazol-5-amines, allowing for the formation of C-I and N-N bonds in a controlled manner. This highlights the potential of the pyrazole core to undergo oxidative transformations, an area that continues to be explored for creating novel molecular architectures.
Intramolecular Cyclization and Annulation Reactions Involving this compound Derivatives
The aldehyde and iodo functionalities on the this compound scaffold serve as crucial handles for constructing fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions typically involve a two-step process: first, functionalization at the C3 position (e.g., via Sonogashira coupling), followed by a cyclization event involving the newly introduced group and the C5-aldehyde.
A well-documented example is the synthesis of pyrazolo[4,3-c]pyridines. researchgate.net In this strategy, a 5-alkynyl-1H-pyrazole-4-carbaldehyde derivative (structurally analogous to a derivative of the title compound) is treated with an amine, such as tert-butylamine. The reaction proceeds via the formation of an enamine intermediate, which then undergoes an intramolecular cyclization onto the alkyne, followed by aromatization to yield the fused pyrazolopyridine ring system. researchgate.net Previous studies have also highlighted the use of 2-formylhetarylacetylenes, synthesized via Sonogashira coupling, as precursors for various cyclization reactions. arkat-usa.org These annulation strategies are powerful tools for building complex, polycyclic molecules from relatively simple pyrazole precursors.
Derivatization Strategies and Analogous Chemical Structures Based on 1 Ethyl 3 Iodo 1h Pyrazole 5 Carbaldehyde
Synthesis of Pyrazole-Fused Heterocyclic Systems
The strategic functionalization of 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde enables the construction of various bicyclic and polycyclic systems where a new ring is annulated to the pyrazole (B372694) core.
The synthesis of the pyrazolo[4,3-c]pyridine core from this compound can be envisioned through a multi-step strategy involving the modification of both the iodo and carbaldehyde functionalities. A plausible and effective route is initiated by a Sonogashira cross-coupling reaction. researchgate.netwikipedia.org This palladium-catalyzed reaction couples the C3-iodo position of the pyrazole with a terminal alkyne, such as phenylacetylene (B144264), to introduce an alkynyl substituent.
The resulting intermediate, a 3-alkynyl-1H-pyrazole-5-carbaldehyde, possesses the necessary functionalities for a subsequent intramolecular cyclization. Treatment of this intermediate with an amine, like tert-butylamine, can trigger a ring-closure reaction to form the pyridine (B92270) ring, yielding the fused pyrazolo[4,3-c]pyridine system. researchgate.net Further transformations of the aldehyde group, such as conversion to its oxime, followed by silver- or iodine-mediated cyclization, can lead to the corresponding pyrazolo[4,3-c]pyridine N-oxides, expanding the structural diversity of the accessible polycyclic architectures.
| Step | Reactant | Reagents/Conditions | Intermediate/Product | Reaction Type |
| 1 | This compound | Terminal alkyne (e.g., HC≡C-Ph), PdCl₂(PPh₃)₂, CuI, Et₃N | 1-ethyl-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde | Sonogashira Coupling |
| 2 | 1-ethyl-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde | Amine (e.g., t-BuNH₂), Microwave heating | 2-ethyl-6-phenyl-2H-pyrazolo[4,3-c]pyridine | Cyclization/Annulation |
The construction of a pyrazolo[3,4-f]indazole ring system represents a significant synthetic challenge, resulting in a complex, nitrogen-rich tricyclic architecture. Synthetic routes to this specific and relatively rare heterocyclic system are not extensively documented. However, a general approach to analogous fused indazole systems often involves the annulation of a pyrazole ring onto a pre-existing functionalized benzene (B151609) derivative. nih.gov
A hypothetical strategy starting from this compound would likely require several functional group interconversions. One potential pathway could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to attach a suitably substituted aryl group (e.g., an ortho-nitrohalobenzene) to the C3 position of the pyrazole. Subsequent chemical modifications would be needed to transform the ortho-substituents on the newly introduced benzene ring into a pyrazole ring, for instance, through reduction of the nitro group to an amine, diazotization, and intramolecular cyclization. This multi-step sequence highlights the synthetic complexity in accessing such intricate fused systems.
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry, with the most common method involving the cyclocondensation of 3(5)-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. researchgate.neteurekaselect.com To utilize this compound as a starting material for this class of compounds, a preliminary conversion of the C5-aldehyde group into an amino group is necessary.
This transformation can be achieved through a two-step process:
Oxime Formation: The aldehyde is first reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding aldoxime.
Reduction: The resulting aldoxime is then reduced to the primary amine, 5-(aminomethyl)-1-ethyl-3-iodo-1H-pyrazole, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
While this provides a route to a necessary intermediate, it is not a direct 5-aminopyrazole. A more direct, albeit challenging, transformation would be the conversion of the aldehyde to a nitrile, followed by reduction, or a direct reductive amination. The classical route, however, starts with a 5-aminopyrazole. If one were to adapt the starting material, the C5-carbaldehyde could potentially undergo condensation with compounds containing active methylene (B1212753) groups adjacent to an amidine or guanidine (B92328) functionality, which could directly form the pyrimidine (B1678525) ring in a one-pot reaction, although this is a less conventional approach for this specific isomer.
| Starting Material | Key Reagent | Product Class | Common Synthetic Method |
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| This compound | 1. NH₂OH2. Reducing Agent3. Cyclizing Agent | Pyrazolo[1,5-a]pyrimidine | Multi-step conversion and cyclization |
Formation of Pyrazole-Tethered and Hybrid Molecular Architectures
The dual functionality of this compound allows for its use as a scaffold to link to other heterocyclic or functional moieties, creating hybrid molecules with potentially novel properties.
Two primary strategies can be employed to synthesize pyrazole-pyridine conjugates, leveraging either the iodo or the aldehyde functional group.
Suzuki-Miyaura Cross-Coupling: The C3-iodo group is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. mdpi.comjournalijar.comnih.gov Reacting this compound with a suitable pyridineboronic acid or ester in the presence of a palladium catalyst and a base will result in the formation of a C-C bond between the pyrazole C3 position and the pyridine ring. This method is highly versatile, allowing for the introduction of a wide variety of substituted pyridine rings. nih.gov
Kröhnke Pyridine Synthesis: The C5-aldehyde group can be utilized in the Kröhnke pyridine synthesis. wikipedia.orgnih.gov This reaction typically involves the condensation of the aldehyde with an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. This multicomponent reaction assembles a new pyridine ring tethered to the C5 position of the pyrazole core. researchgate.net
| Functional Group Utilized | Reaction Name | Key Reagents | Product Description |
| C3-Iodo | Suzuki-Miyaura Coupling | Pyridineboronic acid, Pd catalyst, Base | 3-(Pyridinyl)-1H-pyrazole derivative |
| C5-Carbaldehyde | Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl, NH₄OAc | 5-(Pyridinyl)-1H-pyrazole derivative |
The construction of triazole-pyrazole hybrids is efficiently achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.govnih.gov This strategy requires one component to possess an alkyne group and the other an azide (B81097) group.
A robust pathway to link a triazole to the pyrazole core of this compound begins with the conversion of the iodo group into an alkyne. This is readily accomplished via a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection to yield the terminal alkyne, 1-ethyl-3-ethynyl-1H-pyrazole-5-carbaldehyde. researchgate.net
This pyrazole-alkyne intermediate can then be reacted with a wide range of organic azides (R-N₃) under CuAAC conditions (e.g., CuSO₄·5H₂O and sodium ascorbate) to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.org This creates a stable, conjugated linker between the pyrazole and another molecular fragment, enabling the synthesis of diverse multi-heterocyclic constructs.
Other Complex Polycyclic Systems and Molecular Hybrids
The scaffold of this compound is a versatile precursor for the construction of various fused heterocyclic systems. The aldehyde functional group is a key reactive site for condensation reactions, while the iodine atom at the C3 position offers a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. arkat-usa.orgresearchgate.net
One major strategy involves the reaction of the pyrazole-5-carbaldehyde with compounds containing active methylene groups. For instance, condensation with malononitrile, ethyl cyanoacetate, or other similar reagents can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org The reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. Similarly, reactions with β-ketoesters can also yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org
Another important route to polycyclic systems is through reactions involving the aldehyde and another nucleophilic center, often introduced via a multi-component reaction. The synthesis of pyrazolo[3,4-d]pyrimidines, for example, can be achieved from pyrazole precursors, highlighting a common pathway for creating fused ring systems. journalijar.com Although direct synthesis from this compound is not explicitly detailed in the provided results, the general methodologies for pyrazole-fused heterocycles are well-established. mdpi.comhilarispublisher.com
Molecular hybrids, where the pyrazole core is linked to another distinct chemical moiety, can be synthesized by leveraging both the aldehyde and the iodo groups. The aldehyde can be converted into a Schiff base by reaction with various amines, and these Schiff bases can themselves be complex molecules or can undergo further cyclization reactions. The iodo group is particularly useful for introducing aryl or alkynyl groups via Sonogashira, Suzuki, or Heck coupling reactions. arkat-usa.orgresearchgate.net For example, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular cyclization with a group derived from the aldehyde, forming a new fused ring.
The following table summarizes potential polycyclic systems that could be derived from this compound based on analogous reactions.
| Reagent | Resulting Polycyclic System | Reaction Type |
| Malononitrile | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |
| Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |
| β-Ketoesters | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |
| Hydrazine (B178648) derivatives | Pyrazolo[3,4-d]pyridazine | Condensation/Cyclization |
| Guanidine | Pyrazolo[3,4-d]pyrimidine | Condensation/Cyclization |
Structure-Reactivity Relationships in Derived Compounds
The structure-reactivity relationships in compounds derived from this compound are dictated by the electronic and steric properties of the substituents on the pyrazole ring. The N1-ethyl group, the C3-iodo atom, and the C5-carbaldehyde group each exert a significant influence on the reactivity of the molecule and its derivatives.
Influence of the N1-Ethyl Group: The ethyl group at the N1 position is primarily an electron-donating group through an inductive effect. This increases the electron density of the pyrazole ring, which can affect the reactivity of the other functional groups. For instance, it can enhance the nucleophilicity of the ring, although electrophilic substitution preferentially occurs at the C4 position in pyrazoles. nih.gov The ethyl group also provides steric bulk, which can influence the regioselectivity of certain reactions.
Influence of the C3-Iodo Group: The iodine atom at the C3 position is a key functional group for derivatization. Its primary role is as a leaving group in transition-metal-catalyzed cross-coupling reactions. arkat-usa.orgresearchgate.net The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles for Suzuki, Sonogashira, and other coupling reactions. The reactivity of this position allows for the introduction of a wide variety of substituents, thereby modulating the electronic and steric properties of the resulting molecules. The iodo group itself is electron-withdrawing via induction but can be a weak pi-donor.
Influence of the C5-Carbaldehyde Group: The aldehyde group at the C5 position is a strong electron-withdrawing group due to the carbonyl moiety. This deactivates the pyrazole ring towards electrophilic attack but activates the aldehyde carbon for nucleophilic attack. The aldehyde is a versatile handle for a multitude of reactions, including:
Condensation reactions: With active methylene compounds, amines, and hydrazines to form larger, often heterocyclic, structures. semanticscholar.orgumich.edu
Oxidation: To the corresponding carboxylic acid. umich.edu
Reduction: To the corresponding alcohol. umich.edu
Wittig and related reactions: To form alkenes.
The interplay between these groups is crucial. For example, the electron-withdrawing nature of the aldehyde can influence the reactivity of the C3-iodo group in cross-coupling reactions. Conversely, the substituent introduced at the C3 position via a coupling reaction can alter the reactivity of the aldehyde.
The following table outlines the expected influence of each key functional group on the molecule's reactivity.
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
| Ethyl | N1 | Electron-donating (inductive) | Increases ring electron density; provides steric hindrance. |
| Iodo | C3 | Electron-withdrawing (inductive) | Excellent leaving group for cross-coupling reactions. |
| Carbaldehyde | C5 | Electron-withdrawing (resonance) | Deactivates ring to electrophilic attack; activates carbonyl carbon for nucleophilic attack. |
Mechanistic and Theoretical Investigations of 1 Ethyl 3 Iodo 1h Pyrazole 5 Carbaldehyde Chemistry
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing existing synthetic methods and developing new ones. For iodopyrazoles, this often involves metal-catalyzed reactions and the potential for various reactive intermediates.
The functionalization of 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde and its analogs primarily revolves around the reactivity of the carbon-iodine bond. This bond is a key site for transition metal-catalyzed cross-coupling reactions, which provide a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds.
One of the most studied mechanistic pathways is the Sonogashira cross-coupling reaction. arkat-usa.orgresearchgate.net This reaction is used to couple terminal alkynes with aryl or vinyl halides. In the context of substituted 3-iodo-1H-pyrazole derivatives, this reaction allows for the introduction of an alkynyl group at the 3-position of the pyrazole (B372694) ring. arkat-usa.org The generally accepted mechanism for the Sonogashira coupling proceeds through a catalytic cycle involving a palladium complex and a copper(I) co-catalyst. The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-iodopyrazole, inserting itself into the carbon-iodine bond to form a Pd(II) intermediate.
Transmetalation: Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the palladium(II) complex, replacing the iodide.
Reductive Elimination: The newly formed organopalladium complex undergoes reductive elimination, forming the C-C bond between the pyrazole ring and the alkyne, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This pathway has been successfully applied to synthesize a variety of 3-alkynyl-pyrazole derivatives from their corresponding 3-iodo precursors. arkat-usa.orgresearchgate.net
| Reaction | Catalyst/Reagents | Key Mechanistic Steps | Ref. |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination | arkat-usa.org |
The functionalization of the pyrazole ring often proceeds through various reactive intermediates. In palladium-catalyzed cross-coupling reactions, organopalladium species are the key intermediates that facilitate the formation of new bonds. arkat-usa.org N-protected 3-iodo-1H-pyrazole derivatives themselves are considered valuable synthetic intermediates, providing a stable platform for further chemical modifications. arkat-usa.orgresearchgate.net
For instance, in the synthesis of pyrazole aldehydes, Grignard reagents can be used. The reaction of a N-protected 4-iodopyrazole (B32481) with an alkyl magnesium bromide forms a pyrazolyl-Grignard reagent. This intermediate can then react with a suitable electrophile, such as a formylating agent, to introduce an aldehyde group. arkat-usa.org These intermediates are typically not isolated but are generated in situ to proceed with the subsequent reaction step.
While many reactions of iodopyrazoles proceed through ionic or organometallic pathways, the potential for radical mechanisms also exists. Radical iodination, for example, is a known process for introducing iodine into organic molecules through a free-radical pathway involving initiation, propagation, and termination steps. numberanalytics.com
The interaction of the pyrazole ring with hydroxyl radicals has been studied, leading to the formation of hydroxypyrazole products. nih.gov This indicates that the pyrazole nucleus can be susceptible to attack by radical species. In such studies, control experiments are crucial for confirming the involvement of radicals. These experiments often include the use of radical scavengers (e.g., mannitol (B672) or dimethyl sulfoxide) or enzymes like catalase, which removes the radical precursor hydrogen peroxide. nih.gov Inhibition of the reaction in the presence of these agents provides strong evidence for a radical-mediated pathway. While specific investigations into radical pathways for this compound are not extensively detailed, the general reactivity of pyrazoles suggests that such pathways could be relevant under certain reaction conditions, for example, those involving radical initiators or high-energy processes. numberanalytics.comnih.gov
Computational Chemistry and Spectroscopic Analysis in Understanding Reactivity
Theoretical calculations and spectroscopic methods are indispensable tools for gaining a deeper understanding of the structure, stability, and reactivity of pyrazole derivatives. rsc.orgtandfonline.com They allow for the rationalization of experimental observations and the prediction of chemical behavior.
Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can reside on either of the two nitrogen atoms. researchgate.netpurkh.com This equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For this compound, the presence of the ethyl group at the N1 position precludes this type of tautomerism, locking the molecule in a single tautomeric form.
However, computational studies on simpler pyrazole systems have provided significant insight into the factors governing tautomeric stability. Density Functional Theory (DFT) and ab initio calculations have been used to determine the relative energies of different tautomers. researchgate.netpurkh.comdntb.gov.ua These studies have shown that electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net
Isomerization, distinct from tautomerism, can also occur. For instance, in studies involving N-protected pyrazoles, the migration of a protecting group from one nitrogen to the other has been observed. The investigation of N-protection of 3-iodo-1H-pyrazoles with ethyl vinyl ether revealed the potential for the migration of the resulting ethoxyethyl protecting group, highlighting the dynamic nature of these systems under certain reaction conditions. arkat-usa.org
| Pyrazole System | Substituent Effect on Tautomerism | Computational Method | Ref. |
| C5-monosubstituted pyrazoles | Electron-donating groups stabilize N2-H; electron-withdrawing groups favor N1-H | MP2/6-311++G** | researchgate.net |
| General Pyrazole Systems | NH tautomers are generally more stable due to aromaticity | DFT, MP2 | purkh.com |
Computational chemistry is a powerful tool for predicting the regioselectivity of reactions on the pyrazole ring. The different positions on the this compound ring (C3, C4, C5) exhibit distinct electronic properties. The C3 position is functionalized with iodine, making it the primary site for cross-coupling reactions. arkat-usa.org The C5 position bears the electron-withdrawing carbaldehyde group, and the C4 position holds a hydrogen atom, which is a potential site for electrophilic substitution.
Theoretical calculations can map the electron density and electrostatic potential of the molecule, identifying sites susceptible to either nucleophilic or electrophilic attack. researchgate.net For example, the regioselectivity of electrophilic substitution on pyrazoles (e.g., halogenation) is often directed to the C4 position, a trend that can be rationalized by examining the stability of the Wheland intermediates formed during the reaction.
Experimental verification confirms these theoretical predictions. For instance, the highly regioselective synthesis of specific pyrazole isomers through one-pot procedures demonstrates excellent control over where substituents are introduced on the ring. researchgate.netnih.gov The characterization of the resulting products using spectroscopic techniques like NMR and mass spectrometry provides unambiguous proof of the predicted regiochemical outcome. tandfonline.comnih.govnih.gov The correlation between computed spectroscopic data (e.g., NMR chemical shifts) and experimental values further validates the accuracy of the computational models. rsc.orgtandfonline.com
Electronic Structure and Reactivity Correlations
The pyrazole ring acts as an electron-rich system. mdpi.com The substituents at the 1, 3, and 5 positions significantly modulate this electronic character. The ethyl group at the N1 position is an electron-donating group (EDG) through an inductive effect (+I), which slightly increases the electron density of the pyrazole ring. The iodine atom at the C3 position exhibits a dual electronic effect: it is electron-withdrawing (-I) inductively due to its electronegativity, but it can also be weakly electron-donating (+M) through its lone pairs. The carbaldehyde (aldehyde) group at the C5 position is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. In related pyrazole systems, a smaller HOMO-LUMO gap is indicative of higher reactivity. nih.gov The presence of the electron-withdrawing aldehyde and iodo groups would be expected to lower the energy of the LUMO, making the molecule more electrophilic and susceptible to reactions with nucleophiles. The precise energy levels and distribution of these frontier orbitals would require specific computational analysis.
Influence of Substituents on Reaction Outcome and Selectivity
The influence of substituents on the reaction outcomes and selectivity of pyrazole derivatives is well-documented, particularly in the context of cross-coupling reactions. For this compound, the iodine atom at the C3 position is a prime site for reactions such as the Sonogashira cross-coupling, which forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. semanticscholar.orgresearchgate.net
Studies on the Sonogashira coupling of substituted 3-iodo-1H-pyrazole derivatives have demonstrated that the nature of other substituents on the pyrazole ring significantly impacts the reactivity. The electronic properties of these substituents can either facilitate or hinder the reaction. For instance, the presence of strong electron-withdrawing groups can influence the reactivity of the C-I bond.
In a study involving N-protected 3-iodopyrazoles, it was observed that substituents at the 4-position had a profound effect on the success of the Sonogashira coupling with phenylacetylene (B144264). semanticscholar.org While the N-protecting group (in that case, an ethoxyethyl or Boc group) is necessary to prevent interference from the acidic N-H proton, the electronic nature of substituents on the pyrazole ring itself is critical for reactivity. researchgate.net
The research showed that 3-iodopyrazole derivatives with electron-withdrawing nitro (-NO₂) or ethoxycarbonyl (-COOEt) groups at the 4-position were unreactive under various Sonogashira conditions. semanticscholar.org This suggests that excessive electron withdrawal from the pyrazole ring deactivates the C-I bond towards the catalytic cycle of the Sonogashira reaction. Conversely, the isomeric 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole did undergo the cross-coupling reaction, indicating a complex interplay between the positions of the iodo and electron-withdrawing groups. semanticscholar.org
In the case of this compound, the aldehyde group is a strong electron-withdrawing substituent. Based on the findings for 4-substituted pyrazoles, it is plausible that the electron-withdrawing nature of the 5-carbaldehyde group could similarly influence the reactivity of the 3-iodo group, potentially requiring optimized reaction conditions to achieve successful cross-coupling. The specific electronic effect at the 5-position relative to the 3-position would determine the precise impact on the reaction outcome.
Table 2: Influence of Substituents on the Sonogashira Cross-Coupling of N-Protected Iodopyrazoles with Phenylacetylene
| Pyrazole Substrate | Substituent at C4 | Substituent at C3 | Reaction Outcome | Yield (%) |
|---|---|---|---|---|
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | H | I | Product Formed | N/A |
| N-Boc-3-iodo-1H-pyrazole | H | I | Product Formed | 65 |
| 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | -NO₂ | I | Unreactive | 0 |
| 1-(1-ethoxyethyl)-3-iodo-4-ethoxycarbonyl-1H-pyrazole | -COOEt | I | Unreactive | 0 |
Data synthesized from a study on the Sonogashira cross-coupling of substituted iodopyrazole derivatives. semanticscholar.org
This data underscores the sensitivity of the reaction to the electronic environment of the pyrazole ring, where both the nature and position of the substituents dictate the outcome and selectivity of the transformation.
Academic Research Applications and Future Directions in 1 Ethyl 3 Iodo 1h Pyrazole 5 Carbaldehyde Research
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
1-Ethyl-3-iodo-1H-pyrazole-5-carbaldehyde is a highly functionalized pyrazole (B372694) derivative that serves as a crucial building block in the synthesis of a wide array of complex heterocyclic compounds. The presence of three reactive sites—the ethyl group on the nitrogen, the iodo group at the 3-position, and the carbaldehyde group at the 5-position—provides synthetic chemists with multiple pathways for molecular elaboration.
The aldehyde group is readily available for condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds and extend the molecular framework. science.gov The iodo substituent is particularly valuable as it allows for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. arkat-usa.orgresearchgate.net These reactions are fundamental for constructing bi-aryl systems or introducing alkynyl moieties, which are common motifs in pharmaceuticals and functional materials.
For instance, 3-iodo-1H-pyrazole derivatives, after N-protection, can undergo Sonogashira cross-coupling with terminal alkynes to yield 3-alkynyl-pyrazole derivatives. These products are precursors for further intramolecular cyclization reactions to construct fused heterocyclic systems like pyrazolo[3,4-c]pyridines. arkat-usa.org The ability to perform selective metal-halogen exchange at the iodo-position followed by reaction with an electrophile, such as N,N-dimethylformamide (DMF), allows for the introduction of a formyl group, further demonstrating the compound's versatility. arkat-usa.orgresearchgate.net
Key Reactions and Transformations:
| Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
| Sonogashira Coupling | Phenylacetylene (B144264), Pd catalyst | 3-(Phenylethynyl)-pyrazole derivatives | arkat-usa.org |
| Metal-Halogen Exchange | n-BuLi or i-PrMgBr | Lithiated or Grignard pyrazole intermediate | arkat-usa.orgresearchgate.net |
| Formylation | Metal-halogen exchange then DMF | Pyrazole-3-carbaldehyde | arkat-usa.org |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Pyrazole-based alkenes | science.gov |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Pyrazole-4-carbaldehydes from hydrazones | researchgate.netmdpi.com |
Utility in Materials Science Research (e.g., Organic Light-Emitting Diode Materials)
The pyrazole scaffold is increasingly recognized for its potential in the design of advanced materials, particularly for organic electronics. Iodo-pyrazole-carbaldehyde derivatives are valuable intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgmdpi.com The rigid, electron-deficient nature of the pyrazole ring, combined with the ability to introduce diverse substituents through the iodo and carbaldehyde functionalities, allows for the fine-tuning of photophysical and electronic properties.
The aldehyde group can be used to construct larger conjugated systems, while the iodo group facilitates the introduction of aromatic or heteroaromatic units via cross-coupling reactions. This modular approach is essential for developing new host and emitter materials with tailored energy levels (HOMO/LUMO), high quantum yields, and good thermal stability, which are critical parameters for efficient OLED devices. researchgate.net Research has shown that pyrazole-based compounds can be versatile scaffolds for materials used in solar cells and OLEDs. mdpi.com
Development and Research into Agrochemicals and Dyes
Pyrazole derivatives form the core of numerous commercial agrochemicals, including fungicides, herbicides, and insecticides. chemimpex.comscielo.brresearchgate.net The specific substitution pattern on the pyrazole ring is critical for biological activity. This compound represents a key starting material for creating libraries of novel pyrazole-containing compounds to be screened for pesticidal properties. The aldehyde can be converted into various functional groups, such as oximes, hydrazones, or carboxylic acids, which can then be further modified to produce pyrazole-carboxamides, a class of compounds known for their potent fungicidal activity. scielo.brresearchgate.net
In the dye industry, pyrazole derivatives are used to create azo dyes, which are known for their bright colors and good fastness properties. nih.govresearchgate.net The synthesis of these dyes often involves the diazotization of an amino-pyrazole followed by coupling with an active methylene compound. nih.govrsc.org While the subject compound is not an amino-pyrazole, its iodo- and carbaldehyde groups offer synthetic routes to introduce the necessary functionalities for dye synthesis, contributing to the development of new colorants for textiles and paints. nih.govprimachemicals.com
Pyrazole Derivatives as Ligands in Transition Metal-Catalyzed Reactions
The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can coordinate with transition metals, making pyrazole derivatives excellent ligands for catalysis. arkat-usa.org The specific substituents on the pyrazole ring influence the electronic and steric properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.
Iodo-pyrazole derivatives can be transformed into more complex multidentate ligands. The use of pyrazoles as ligands has been shown to significantly enhance the catalytic activity of metal centers in various reactions. For example, titanium(IV) isopropoxide, when combined with pyrazole ligands, shows a dramatic increase in activity for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. rsc.orgscispace.com Similarly, copper-catalyzed coupling reactions can be facilitated by pyrazole-derived ligands, demonstrating their utility in forming carbon-heteroatom bonds. nih.gov The ability to synthesize a wide range of substituted pyrazoles, starting from intermediates like this compound, is therefore crucial for the development of new and improved catalytic systems.
Examples of Pyrazole Ligands in Catalysis:
| Catalyst System | Reaction | Enhancement | Reference |
| Ti(OiPr)₄ / Pyrazole | Ring-Opening Polymerization of L-lactide | Up to 17-fold increase in activity | scispace.com |
| CuI / Phenanthroline | 4-Alkoxylation of 4-iodo-1H-pyrazoles | Efficient C-O bond formation | nih.gov |
Emerging Research Avenues for Iodo-pyrazole-carbaldehyde Derivatives
The unique combination of functional groups in iodo-pyrazole-carbaldehydes opens up several promising avenues for future research. A primary area of interest is in medicinal chemistry, where the pyrazole core is a well-established "privileged scaffold" found in numerous approved drugs. The aldehyde functionality allows for the synthesis of pyrazole-based Schiff bases and other derivatives that can be evaluated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov
In materials science, beyond OLEDs, there is potential to explore these compounds as building blocks for organic semiconductors, sensors, and functional polymers. The ability to create extended π-conjugated systems through the reactive handles on the pyrazole ring is key to these applications. mdpi.com
Furthermore, the development of novel multicomponent reactions utilizing iodo-pyrazole-carbaldehydes could provide rapid access to highly complex and diverse molecular architectures, accelerating the discovery of new bioactive compounds and materials. mdpi.com
Challenges and Future Prospects in the Chemical Synthesis and Transformation of Iodo-pyrazole-carbaldehydes
Another challenge lies in the selective functionalization of the different reactive sites. For instance, performing a reaction at the aldehyde without affecting the iodo group, or vice versa, requires careful selection of reaction conditions. The synthesis of 4-iodopyrazoles, for example, can be achieved through various methods, including electrophilic iodination or trapping of lithiated pyrazoles with iodine, each with its own scope and limitations. researchgate.net Developing more robust and regioselective synthetic methods is a key area for future research. organic-chemistry.org
Future prospects in this field are tied to overcoming these synthetic hurdles. The development of more efficient, selective, and scalable routes to iodo-pyrazole-carbaldehydes will unlock their full potential as versatile building blocks. This will enable chemists to more easily synthesize novel compounds for applications in medicine, agriculture, and materials science, driving innovation in these critical areas. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 1-ethyl-3-iodo-1H-pyrazole-5-carbaldehyde?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or metal-catalyzed coupling. For example:
- Nucleophilic substitution : Starting from a halogenated precursor (e.g., 5-chloro-1-aryl-pyrazole-4-carbaldehyde), iodine can be introduced via displacement using KI in the presence of a base like K₂CO₃ .
- Sonogashira coupling : The iodo group can be installed via palladium-catalyzed cross-coupling reactions. For instance, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-5-carbaldehyde was synthesized using Sonogashira conditions (Pd catalyst, CuI, and a base), achieving an 80% yield .
- Table : Comparison of synthetic methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, phenol, DMF, reflux | ~70% | |
| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | 80% |
Q. How is the aldehyde functional group utilized in further derivatization?
- Methodological Answer : The aldehyde group serves as a versatile handle for:
- Condensation reactions : Formation of Schiff bases with amines, enabling access to imine-linked hybrids for biological screening.
- Heterocyclic synthesis : Cyclization with hydrazines or thiosemicarbazides to form pyrazolo-fused systems (e.g., pyrazolo[3,4-c]pyrazoles) .
- Redox reactions : Reduction to alcohols (e.g., using NaBH₄) or oxidation to carboxylic acids (e.g., KMnO₄) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodo vs. ethyl group positions).
- X-ray crystallography : Software like SHELXL refines crystal structures, particularly for resolving heavy-atom (iodine) effects . Mercury (CCDC) aids in visualizing packing motifs and intermolecular interactions .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactivity at the iodo position?
- Methodological Answer : The iodo group’s leaving ability is modulated by:
- Steric hindrance : Bulky substituents (e.g., ethyl at N1) may slow nucleophilic attacks.
- Electron-withdrawing groups : The aldehyde at C5 enhances electrophilicity at C3, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Optimization strategies :
- Use polar aprotic solvents (DMF, THF) to stabilize transition states.
- Screen ligands (e.g., PPh₃ vs. XPhos) to improve catalytic efficiency .
Q. What contradictions exist in reported yields for Sonogashira couplings, and how are they resolved?
- Methodological Answer : Discrepancies arise from:
- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) may reduce side reactions vs. lower (1 mol%) .
- Base selection : Et₃N vs. K₂CO₃ affects deprotonation rates and side-product formation.
- Mitigation : Design of Experiments (DoE) to test variables systematically. For example, a study comparing bases and solvents resolved a 20% yield variation in alkynylation reactions .
Q. What strategies are effective for synthesizing pyrazole-fused heterocycles from this aldehyde?
- Methodological Answer :
- Cyclocondensation : React with hydrazines to form pyrazolo[3,4-c]pyrazoles. For example, treatment with hydrazine hydrate in acetic acid/ethanol under reflux yields fused systems .
- Multi-component reactions : Combine with nitriles and amines via Ugi-type reactions to access polycyclic scaffolds.
- Table : Example fused heterocycles
| Product | Conditions | Application | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyrazole | Hydrazine hydrate, AcOH, reflux | Bioactive core | |
| Thieno[2,3-c]pyrazole derivatives | Lawesson’s reagent, THF | Material science |
Q. How do crystallographic data resolve ambiguities in regiochemistry for iodinated pyrazoles?
- Methodological Answer :
- Heavy-atom effects : Iodine’s strong X-ray scattering power allows precise localization via SHELXL refinement .
- Packing analysis : Mercury identifies π-stacking or halogen-bonding motifs that stabilize specific regioisomers .
- Case study : A 1-ethyl-3-iodo derivative showed C–I···O interactions (2.9 Å), confirming the aldehyde’s orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
